molecular formula C19H19FN2O3 B2982876 3-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-62-5

3-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2982876
CAS No.: 852155-62-5
M. Wt: 342.37
InChI Key: CJGKNNFZSDWPJS-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a benzamide derivative featuring a 3-fluorinated benzoyl core, a 2-methoxyphenyl group, and a (2-oxopyrrolidin-1-yl)methyl moiety attached to the amide nitrogen. This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

3-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-25-17-9-3-2-8-16(17)22(13-21-11-5-10-18(21)23)19(24)14-6-4-7-15(20)12-14/h2-4,6-9,12H,5,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGKNNFZSDWPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Nitration and Reduction: Nitration of a fluorobenzene derivative followed by reduction to obtain the corresponding aniline.

    Acylation: Acylation of the aniline with 2-methoxybenzoyl chloride to form the intermediate benzamide.

    Pyrrolidinone Introduction: Alkylation of the benzamide with a pyrrolidinone derivative under basic conditions to introduce the pyrrolidinone moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active benzamides.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of biological pathways.

    Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical processes.

    Signal Transduction: Modulation of signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

25X-NBOMe Series (e.g., 25I-NBOMe, 25B-NBOMe)

  • Structure : Ethylamine backbone with 2,5-dimethoxy-4-halophenyl and N-(2-methoxyphenyl)methyl groups.
  • Activity: Potent 5-HT2A receptor agonists with hallucinogenic effects; high toxicity reported in humans .
  • Contrast : Unlike the target compound, NBOMe derivatives lack the benzamide core and 2-oxopyrrolidinylmethyl group, emphasizing divergent pharmacological targets despite shared methoxyphenyl motifs.

(S)-3-fluoro-N-(1-(2-((1-((4-methoxyphenyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl)benzamide (TD-1c)

  • Structure : Fluorinated benzamide with a pyridone-bearing phenylalanine side chain.
  • Properties : 85% synthesis yield, m.p. 118–120°C, characterized by <sup>1</sup>H NMR .
  • Comparison: Both compounds share fluoro and methoxyphenyl groups, but TD-1c’s pyridone and amino acid-derived side chain suggest distinct target engagement (e.g., enzyme inhibition).

AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide)

  • Structure: Dichlorinated benzamide with a dimethylaminocyclohexylmethyl group.
  • Activity : µ-opioid receptor agonist with analgesic potency comparable to morphine .

Agrochemical Benzamides

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Structure : Trifluoromethyl benzamide with an isopropoxy phenyl group.
  • Use : Fungicide targeting succinate dehydrogenase .
  • Comparison : The 3-fluoro and 2-methoxyphenyl groups in the target compound may confer different steric and electronic effects compared to flutolanil’s trifluoromethyl substituent, influencing target specificity.

4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide

  • Structure : Difluorinated benzamide with a sulfamoyl linker and 4-methoxyphenylmethyl group.
  • Use : Building block for proteolysis-targeting chimeras (PROTACs) .
  • Contrast : The sulfamoyl group enhances hydrogen-bonding capacity, whereas the target compound’s oxopyrrolidinylmethyl group may prioritize conformational flexibility.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Use Reference
3-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide Benzamide 3-fluoro, 2-methoxyphenyl, 2-oxopyrrolidinyl Undetermined (potential therapeutic)
25I-NBOMe Ethylamine 4-iodo-2,5-dimethoxyphenyl, N-(2-methoxyphenyl)methyl Psychedelic, 5-HT2A agonist
TD-1c Benzamide 3-fluoro, 4-methoxyphenyl, pyridone Enzyme inhibition (hypothesized)
AH-7921 Benzamide 3,4-dichloro, dimethylaminocyclohexylmethyl µ-opioid agonist
Flutolanil Benzamide 2-trifluoromethyl, 3-isopropoxyphenyl Agricultural fungicide

Key Research Findings and Implications

  • Structural Diversity: Minor modifications (e.g., fluoro vs. chloro, oxopyrrolidinyl vs. sulfamoyl) drastically alter biological activity, as seen in the contrast between psychedelic NBOMes and opioid AH-7921 .
  • Thermal Properties : TD-1c’s melting point (118–120°C) suggests moderate crystallinity compared to the target compound, which may require experimental determination .
  • Agricultural vs. Pharmaceutical Use : Fluorinated benzamides like flutolanil highlight the role of halogenation in agrochemical stability, whereas the target compound’s oxopyrrolidinyl group may favor drug-like properties .

Biological Activity

3-Fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H19FN2O3C_{19}H_{19}FN_2O_3. The compound features a fluorine atom, a methoxy group, and a pyrrolidine moiety, contributing to its unique chemical properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H19FN2O3
CAS Number852131-99-8

Biological Activity

Research indicates that compounds related to this compound may exhibit various biological activities, including:

  • Antineoplastic Activity : Some derivatives have demonstrated moderate antitumor effects against cell lines such as TK-10 and HT-29, indicating potential applications in cancer therapy.
  • Cholinesterase Inhibition : Related compounds have been studied for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative conditions .
  • Antimicrobial Properties : Certain derivatives have shown antibacterial and anti-inflammatory activities, suggesting potential therapeutic uses in infectious diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

Study 1: Antineoplastic Properties

A series of benzamide derivatives were synthesized and evaluated for their antitumor activity. Compounds demonstrated significant cytotoxicity against various cancer cell lines, with some showing IC50 values comparable to established chemotherapeutics .

Study 2: Cholinesterase Inhibition

Research focused on the synthesis of new benzamide derivatives indicated that certain compounds exhibited high selectivity towards acetylcholinesterase inhibition. These findings suggest potential applications in treating Alzheimer's disease .

Study 3: Antimicrobial Activity

A study on the antibacterial effects of related compounds revealed that some derivatives exhibited potent activity against Gram-positive bacteria, highlighting their potential role in developing new antibiotics.

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